![molecular formula C21H18N4OS B2468204 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide CAS No. 1207050-07-4](/img/structure/B2468204.png)
4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Heterocyclic Compounds : Research has demonstrated the use of derivatives of thiosemicarbazide, including compounds structurally related to 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide, as precursors in the synthesis of various heterocyclic compounds such as imidazole, 1,3,4-oxadiazole, and others. These synthesized compounds were further assessed for their antimicrobial activity, showcasing the chemical's versatility in creating biologically active molecules (Elmagd et al., 2017).
Guanidine Derivatives Synthesis : A study detailed the synthesis of guanidine derivatives involving 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide. The research highlighted the compound's utility in generating new chemical entities with confirmed structures through NMR, infrared spectroscopy, and elemental analysis, indicating its role in advancing synthetic chemistry and material science applications (Balewski & Kornicka, 2021).
Potential Therapeutic Applications
Antipsychotic Agents : A derivative closely related to 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide was synthesized and evaluated for its potential as a dopamine D2 receptor antagonist, suggesting its application in designing new antipsychotic medications. This research underscores the compound's relevance in drug discovery, particularly in addressing psychiatric disorders (Thurkauf et al., 1995).
Cardiac Electrophysiological Activity : Another study explored N-substituted imidazolylbenzamides, structurally similar to the compound , revealing their efficacy as class III electrophysiological agents. This indicates the compound's potential in developing new therapeutic agents for arrhythmias, emphasizing its importance in cardiovascular research (Morgan et al., 1990).
Molecular Interactions and Gelation Behavior
- Supramolecular Gelators : Research on N-(thiazol-2-yl) benzamide derivatives, related to the chemical compound of interest, has shown these molecules' capability to act as supramolecular gelators. This study highlights the role of methyl functionality and S⋯O interaction in gelation behavior, offering insights into the compound's applications in material science and engineering (Yadav & Ballabh, 2020).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-3-2-4-19(11-18)24-21(26)17-7-5-16(6-8-17)12-25-10-9-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPFMHMCULXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.